Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, diphenyl groups, and a piperidinyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the hydrolysis of cyclopropyl cyanide or by heating cyclopropanedicarboxylic acid.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced through Friedel-Crafts alkylation reactions.
Esterification: The esterification process involves reacting the cyclopropanecarboxylic acid with 2-(3-methyl-1-piperidinyl)ethanol in the presence of a suitable catalyst.
Formation of Hydrochloride Salt: The final step involves converting the ester into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Chrysanthemic Acid: Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, known for its use in pyrethroid insecticides.
Bioallethrin: Another cyclopropanecarboxylic acid derivative used in insecticides.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride is unique due to its specific structure, which includes both diphenyl groups and a piperidinyl ester. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
37124-12-2 |
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Molecular Formula |
C24H30ClNO2 |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H29NO2.ClH/c1-19-9-8-14-25(18-19)15-16-27-23(26)22-17-24(22,20-10-4-2-5-11-20)21-12-6-3-7-13-21;/h2-7,10-13,19,22H,8-9,14-18H2,1H3;1H |
InChI Key |
NARPZRLAPJRBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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